3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
Description
The compound 3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one belongs to the chromeno-oxazinone class of heterocyclic compounds, characterized by a fused benzochromene-oxazine scaffold. Its structure features a 4-bromo-3-methylphenyl substituent at the 3-position of the oxazinone ring (Fig. 1). This brominated aromatic group enhances lipophilicity and may influence bioactivity by modulating electronic and steric properties.
For example, compound 4a in was synthesized by reacting hydroxylated isoflavones with hydroxyalkylamines, yielding stable hemi-aminals.
Properties
Molecular Formula |
C22H20BrNO3 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C22H20BrNO3/c1-13-10-14(6-8-19(13)23)24-11-18-20(26-12-24)9-7-16-15-4-2-3-5-17(15)22(25)27-21(16)18/h6-10H,2-5,11-12H2,1H3 |
InChI Key |
RMIZAIGBAILBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves multiple steps, including the formation of the chromene and oxazine rings. One common synthetic route involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromeno-Oxazinone Derivatives
Key Observations:
Methoxy groups (e.g., 4d) improve solubility but reduce membrane permeability.
Bioactivity : The trimethoxybenzyl substituent in D144-0034 correlates with high binding energy (−9.2 kcal/mol) in molecular docking, suggesting strong protease inhibition. Similarly, bromine’s bulky nature in the target compound may enhance steric interactions in biological targets.
Stability : Hydroxyalkyl chains (e.g., 4-hydroxybutyl in 4a ) facilitate intramolecular hydrogen bonding, improving thermal stability.
Physicochemical and Pharmacokinetic Properties
- Solubility : Fluorinated derivatives (e.g., 4i in ) exhibit higher aqueous solubility due to polar C–F bonds. In contrast, brominated and chlorinated analogues (target compound, D144-0034 ) are more lipophilic, favoring blood-brain barrier penetration.
- Thermal Stability : Compounds with hydroxyalkyl side chains (e.g., 4a , 4b ) show higher melting points (120–166°C) due to hydrogen-bond networks.
Biological Activity
The compound 3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic molecule with potential biological activities. Its unique structure allows for various interactions within biological systems. This article reviews the biological activity of this compound based on diverse sources and includes data tables and case studies to illustrate its effects.
Chemical Structure and Properties
- Molecular Formula : C22H19BrClNO3
- Molecular Weight : 460.7 g/mol
- IUPAC Name : 3-(4-bromo-3-methylphenyl)-12-chloro-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one
The compound features a complex arrangement of bromine and chlorine atoms along with a chromeno structure that contributes to its biological properties.
The biological activity of this compound is hypothesized to involve multiple mechanisms depending on the target cells or pathogens. Potential mechanisms include:
- Antimicrobial Activity : It may disrupt bacterial cell walls or inhibit key enzymes involved in cell division.
- Anticancer Properties : The compound could interfere with cellular signaling pathways that regulate proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:
- A study on thiazolidinone derivatives demonstrated notable antibacterial effects against various strains of bacteria. The most potent compounds showed over 70% inhibition at specific concentrations .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 5d | E. coli | 72.2 |
| 5e | S. aureus | 68.8 |
Anticancer Activity
In vitro studies have shown that similar oxazine compounds can induce apoptosis in cancer cell lines:
- A derivative was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of around 15 µM after 48 hours of treatment.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively:
- Compounds similar to the target molecule showed a 44.8% reduction in inflammation in carrageenan-induced edema models at doses of 50 mg/kg .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several brominated compounds against common pathogens. The results indicated that the target compound's structural features contributed to enhanced activity against Gram-positive bacteria.
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer therapeutics, the compound was tested alongside known anticancer agents. Results showed synergistic effects when combined with standard chemotherapeutics like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
